8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride
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Overview
Description
8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes the enantioselective construction of the 8-azabicyclo[4.3.1]decane scaffold, which is a crucial intermediate in the synthesis of this compound . The reaction conditions usually involve the use of specific catalysts and reagents to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar core structure and exhibit related biological activities.
Fluorinated Compounds: Other fluorinated organic molecules may have comparable chemical properties and reactivity.
Uniqueness
8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride is unique due to its specific combination of structural features, including the benzyl group, difluoro substitution, and azabicyclo scaffold.
Properties
Molecular Formula |
C17H22ClF2NO2 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H21F2NO2.ClH/c18-17(19)14-8-4-5-9-16(17,15(21)22)12-20(11-14)10-13-6-2-1-3-7-13;/h1-3,6-7,14H,4-5,8-12H2,(H,21,22);1H |
InChI Key |
GFZNQAJSNKOPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CN(CC(C1)C2(F)F)CC3=CC=CC=C3)C(=O)O.Cl |
Origin of Product |
United States |
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